4-Chloro-2-cyclopropyl-5-methoxyaniline
Overview
Description
4-Chloro-2-cyclopropyl-5-methoxyaniline is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Chemistry
- 4-Chloro-2-cyclopropyl-5-methoxyaniline is involved in complex synthesis processes, such as the production of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its role in multi-step organic syntheses (Lei Zhao et al., 2017).
Chemical Reactions and Mechanisms
- It has been used to study reactions with nitrous acid, demonstrating specific cleavage of the cyclopropyl group from the nitrogen atom in certain compounds (R. Loeppky & S. Elomari, 2000).
- Research on N-cyclopropyl-N-methylaniline, a related compound, helps understand the stereoelectronic effects in single electron transfer processes, relevant to the behavior of this compound in similar contexts (M. Grimm et al., 2020).
Crystallography and Structural Analysis
- The compound's derivatives have been explored for their crystal structures, such as in the synthesis and crystallographic study of related triazoles (N. Pokhodylo et al., 2020).
Material Science and Engineering
- It is also relevant in material science, as shown by studies involving derivatives of this compound in the preparation of certain polyurethane-based nanocomposites for corrosion protection (Ayesha Kausar, 2018).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQODDLOUWOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C2CC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737875 | |
Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383852-06-9 | |
Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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